2,2-Dichloro-1,2-diphenylethanone
Overview
Description
2,2-Dichloro-1,2-diphenylethanone is an organic compound with the molecular formula C14H10Cl2O. It is a derivative of benzoin, where the hydroxyl group is replaced by two chlorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1,2-diphenylethanone can be synthesized through several methods. One common method involves the chlorination of benzoin using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale chlorination reactors where benzoin is treated with chlorinating agents under controlled temperature and pressure conditions. The product is then isolated and purified using distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-dichloro-1,2-diphenylethanedione.
Reduction: Reduction reactions can convert it to 2,2-dichloro-1,2-diphenylethanol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: 2,2-Dichloro-1,2-diphenylethanedione.
Reduction: 2,2-Dichloro-1,2-diphenylethanol.
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1,2-diphenylethanone or 2-amino-1,2-diphenylethanone.
Scientific Research Applications
2,2-Dichloro-1,2-diphenylethanone is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of other chlorinated compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1,2-diphenylethanone involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Benzoin: The parent compound, which lacks the chlorine atoms.
2-Chloro-1,2-diphenylethanone: A mono-chlorinated derivative.
2,2-Dichloro-1,2-diphenylethanedione: An oxidized form of the compound.
Uniqueness
2,2-Dichloro-1,2-diphenylethanone is unique due to its dual chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly useful in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
2,2-dichloro-1,2-diphenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c15-14(16,12-9-5-2-6-10-12)13(17)11-7-3-1-4-8-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPIFDSXYXHYFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447363 | |
Record name | 2,2-Dichloro-1,2-diphenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31315-51-2 | |
Record name | 2,2-Dichloro-1,2-diphenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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